1-(2-Phenylpropyl)-1h-imidazol-2-amine
Description
1-(2-Phenylpropyl)-1H-imidazol-2-amine is a nitrogen-containing heterocyclic compound featuring an imidazole core substituted with a 2-phenylpropyl group at the 1-position and an amine group at the 2-position.
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
1-(2-phenylpropyl)imidazol-2-amine |
InChI |
InChI=1S/C12H15N3/c1-10(11-5-3-2-4-6-11)9-15-8-7-14-12(15)13/h2-8,10H,9H2,1H3,(H2,13,14) |
InChI Key |
RKHKNJCXOWEORF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CN=C1N)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylpropyl)-1h-imidazol-2-amine typically involves the reaction of 2-phenylpropylamine with imidazole under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the imidazole, followed by nucleophilic substitution with 2-phenylpropylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenylpropyl)-1h-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole compounds.
Scientific Research Applications
1-(2-Phenylpropyl)-1h-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Phenylpropyl)-1h-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 40n (4-tert-Butyl-1-(p-tolyl)-1H-imidazol-2-amine)
- Structural Difference : Replaces the 2-phenylpropyl group with a 4-tert-butyl-p-tolyl moiety.
- Impact : A positional isomer of pyrazole-based TNF-α inhibitors, this compound exhibited a dramatic loss of activity compared to its pyrazole counterpart (40a), highlighting the critical role of substituent geometry and electronic configuration in maintaining inhibitory potency .
- Key Insight : The phenyl group’s position and steric bulk directly influence receptor binding.
1-(Cyclopropylmethyl)-1H-imidazol-2-amine
- Structural Difference : Substitutes the 2-phenylpropyl chain with a cyclopropylmethyl group.
- Molecular Weight : 137.18 g/mol (vs. ~215 g/mol for the target compound, estimated).
1-(2-Fluorobenzyl)-1H-imidazol-2-amine
- Structural Difference : Incorporates a fluorinated benzyl group.
- Impact : The electron-withdrawing fluorine atom enhances metabolic stability and may alter π-π stacking interactions in target binding. Molecular weight (191.20 g/mol) is lower than the phenylpropyl analog, suggesting reduced steric hindrance .
Role of Aliphatic vs. Aromatic Substituents
5-(1-(2-Amino-1H-imidazol-4-yl)butyl)-1H-imidazol-2-amine (Compound 17)
- Structural Difference : Features a butyl chain instead of a phenylpropyl group.
- This compound’s lower synthetic yield (7%) compared to phenyl-containing analogs may reflect challenges in stabilizing aliphatic intermediates .
[3-(2-Phenyl-1H-imidazol-1-yl)propyl]amine Dihydrochloride
- Structural Difference : Phenyl group is directly attached to the imidazole ring, with a propylamine side chain.
- Impact : The dihydrochloride salt form enhances solubility, while the proximal phenyl group may facilitate stronger π-π interactions compared to the distal phenylpropyl group in the target compound .
Electronic and Conformational Effects
1-(But-2-en-1-yl)-1H-imidazol-2-amine
- Structural Difference : Unsaturated butenyl substituent introduces rigidity.
- However, the lack of aromaticity reduces hydrophobic interactions .
6-Fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine
- Structural Difference : Replaces imidazol-2-amine with a benzothiazol-2-amine core.
- Impact : The benzothiazole ring enhances electron-deficient character, altering hydrogen-bonding capacity and redox properties compared to imidazole derivatives .
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